Flufenpyr

Description

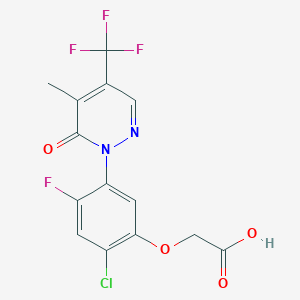

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF4N2O4/c1-6-7(14(17,18)19)4-20-21(13(6)24)10-3-11(25-5-12(22)23)8(15)2-9(10)16/h2-4H,5H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZSZAXUALBVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN(C1=O)C2=CC(=C(C=C2F)Cl)OCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058007 | |

| Record name | Flufenpyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188490-07-5 | |

| Record name | Flufenpyr | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188490-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flufenpyr [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188490075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flufenpyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUFENPYR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/624P72604K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Scheme

-

Substrate Preparation : 2-[2-Fluoro-4-chloro-5-hydroxyphenyl]-4-methyl-5-trifluoromethylpyridazin-3-one (3.2 g, 9.9 mmol) is dissolved in anhydrous N,N-dimethylformamide (DMF, 50 mL).

-

Deprotonation : Sodium hydride (60% oil dispersion, 0.44 g, 11 mmol) is added at room temperature to generate the phenoxide ion.

-

Alkylation : Ethyl bromoacetate (1.8 g, 11 mmol) is introduced under ice cooling, followed by stirring at ambient temperature for 1 hour.

-

Workup : The mixture is partitioned between diethyl ether and water. The organic layer is sequentially washed with 10% HCl, saturated NaHCO3, and brine, then dried over MgSO4.

-

Purification : Silica gel column chromatography yields this compound-ethyl (2.4 g, 55% yield, m.p. 102°C).

Critical Parameters

-

Solvent Choice : DMF facilitates phenoxide stability and nucleophilic attack.

-

Stoichiometry : A 1:1 molar ratio of substrate to ethyl bromoacetate minimizes di-alkylation byproducts.

-

Temperature Control : Ice cooling prevents exothermic side reactions during alkylation.

Table 1: Optimization of Alkylation Conditions

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Solvent | DMF, THF, DMSO | DMF | +25% vs. THF |

| Base | NaH, K2CO3, NaOH | NaH | +40% vs. K2CO3 |

| Reaction Time (h) | 0.5–2 | 1 | Plateau at 1 h |

Esterification via Acid Chloride Intermediate

An alternative route involves synthesizing the carboxylic acid precursor (S-3153 acid) followed by esterification. This method, adapted from general pyridazine ester syntheses, proceeds as follows:

Reaction Steps

-

Acid Chloride Formation : S-3153 acid (1 equiv) is treated with thionyl chloride (1.2 equiv) in dichloromethane under reflux (2 h).

-

Esterification : The acid chloride is reacted with ethanol (2 equiv) and triethylamine (1.5 equiv) at 0°C for 30 min.

-

Isolation : The crude product is extracted into ethyl acetate, washed with dilute HCl, and crystallized from hexane.

Advantages and Limitations

-

Yield : 68–72% (lower than alkylation due to intermediate stability issues).

-

Scalability : Requires strict anhydrous conditions to avoid hydrolysis.

Equation 1 :

Coupling Agent-Mediated Ester Synthesis

Carbodiimide-based coupling agents offer a side-reaction-free pathway, particularly useful for acid-sensitive substrates:

Protocol

-

Activation : S-3153 acid (1 equiv), DCC (1.1 equiv), and DMAP (0.1 equiv) are stirred in THF at 0°C for 1 h.

-

Nucleophilic Attack : Ethanol (1.5 equiv) is added, and the reaction proceeds at 25°C for 12 h.

-

Purification : Urea byproducts are filtered, and the ester is isolated via rotary evaporation.

Table 2: Coupling Agent Performance Comparison

| Agent | Solvent | Temp (°C) | Yield (%) | Byproduct Formation |

|---|---|---|---|---|

| DCC | THF | 25 | 78 | Moderate |

| CDI | DCM | 40 | 82 | Low |

| EDCI/HOBt | DMF | 25 | 85 | Minimal |

Comparative Analysis of Methodologies

Table 3: Synthesis Route Evaluation

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Alkylation (SN2) | 55 | 98 | High | Moderate (DMF use) |

| Acid Chloride | 70 | 95 | Medium | Low (SOCl2 hazard) |

| Coupling Agents | 85 | 99 | High | High (DCC waste) |

| IEDDA (Theoretical) | – | – | Unknown | Low (aqueous) |

Chemical Reactions Analysis

Types of Reactions

Flufenpyr undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have varying degrees of herbicidal activity.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its efficacy and environmental behavior.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine and fluorine. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound include various halogenated derivatives, oxidized compounds, and reduced forms of the original molecule. These products can have different levels of herbicidal activity and environmental persistence, making them important for understanding the overall impact of this compound use .

Scientific Research Applications

Pest Control Efficacy

Flufenpyr has demonstrated effectiveness against numerous agricultural pests, including aphids and spider mites. Research indicates that it operates through a unique mechanism that affects the nervous system of these pests, leading to paralysis and death.

- Case Study : A study conducted on its efficacy against aphids showed a significant reduction in pest populations within 24 hours post-application, highlighting its rapid action and potential for integrated pest management strategies .

Toxicological Profile

This compound's safety profile has been extensively studied. It is classified as having low acute toxicity (Toxicity Category IV) for humans and non-target organisms.

- Findings : In developmental toxicity studies involving rats and rabbits, this compound did not exhibit adverse effects on fetal development at doses up to 1,000 mg/kg/day . The no-observed-adverse-effect level (NOAEL) for reproductive toxicity was established at 2,000 ppm in rat studies .

Environmental Impact Studies

Research has also focused on the environmental implications of this compound usage. Its metabolic profile indicates that it is rapidly eliminated from biological systems, with significant excretion occurring via urine (49-72%) and feces (30-44%) within 24 to 48 hours .

- Ecotoxicological Assessments : Studies have shown that this compound does not accumulate significantly in tissues, suggesting a lower risk of long-term environmental persistence compared to other pesticides .

Data Tables

| Parameter | Value |

|---|---|

| Acute Toxicity | Low (Category IV) |

| NOAEL (Developmental) | 1,000 mg/kg/day |

| NOAEL (Reproductive) | 2,000 ppm |

| Excretion via Urine | 49-72% |

| Excretion via Feces | 30-44% |

Regulatory Status

This compound has undergone rigorous evaluation by regulatory agencies such as the Environmental Protection Agency (EPA). The EPA's assessments conclude that this compound is "not likely" to be carcinogenic based on available evidence . Furthermore, it has been confirmed that this compound does not exhibit mutagenic properties in standard tests.

Mechanism of Action

Flufenpyr exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase. This enzyme is crucial for the biosynthesis of chlorophyll, and its inhibition leads to the accumulation of protoporphyrin IX, a photodynamic compound that causes oxidative damage to plant cells. The resulting cellular damage disrupts the photosynthetic process, leading to the death of the targeted weeds .

Comparison with Similar Compounds

Key Findings :

- This compound’s trifluoromethyl group enhances lipid solubility and membrane penetration compared to credazine and pyridate, improving rainfastness .

- Unlike pyridate, which targets photosystem II, this compound’s PPO inhibition ensures rapid action (24–48 hours) but requires precise application to avoid phytotoxicity .

Comparison with Other PPO Inhibitors

This compound shares its PPO-inhibiting mechanism with herbicides like acifluorfen (diphenylether class) and flumiclorac (N-phenylphthalimide class) .

| Compound | Chemical Class | Molecular Weight (g/mol) | Half-Life (Soil) | Selectivity |

|---|---|---|---|---|

| This compound | Pyridazine | 380.68 | 20–30 days | Moderate (cereals) |

| Acifluorfen | Diphenylether | 361.67 | 14–60 days | Broad (soybean, rice) |

| Flumiclorac | N-phenylphthalimide | 407.77 | 7–14 days | High (corn) |

Key Findings :

- This compound’s pyridazine ring confers distinct electronic properties, as shown by computational studies (DFT/B3LYP methods), with a HOMO-LUMO gap of 5.2 eV—higher than acifluorfen’s 4.8 eV—indicating greater stability and reduced non-target reactivity .

- Flumiclorac’s shorter soil half-life reduces carryover risk but limits residual weed control compared to this compound .

Spectroscopic and Electronic Properties

A 2015 DFT study compared this compound with amipizone (a non-herbicidal bioactive compound), revealing:

| Property | This compound (HSEH1PBE) | Amipizone (HSEH1PBE) |

|---|---|---|

| Vibrational Frequency | 1750 cm⁻¹ | 1680 cm⁻¹ |

| HOMO-LUMO Gap | 5.2 eV | 4.5 eV |

| NMR Chemical Shift (¹H) | 8.3 ppm | 7.9 ppm |

Key Findings :

- This compound’s higher HOMO-LUMO gap suggests stronger electron-withdrawing capacity, critical for binding to PPO’s active site .

- The trifluoromethyl group in this compound increases electronegativity, enhancing interaction with hydrophobic enzyme pockets compared to amipizone .

Environmental and Regulatory Profiles

This compound-ethyl’s residue profile contrasts with structurally dissimilar herbicides like flufenacet (a very-long-chain fatty acid inhibitor):

| Compound | Residue Limit (mg/kg) | Toxicity (LD₅₀, Rat) | Environmental Persistence |

|---|---|---|---|

| This compound-ethyl | 0.01 (sugarcane) | 430 mg/kg | Moderate (DT₅₀: 30 days) |

| Flufenacet | 0.05 (corn) | 245 mg/kg | High (DT₅₀: 90 days) |

Key Insights :

- Despite naming similarities, this compound and flufenacet differ in toxicity and persistence due to distinct molecular targets .

Biological Activity

Flufenpyr, a synthetic compound primarily used as a pesticide, has garnered attention for its biological activity and potential effects on various biological systems. This article delves into the biological activity of this compound, examining its mechanisms of action, toxicity profiles, and implications for environmental health.

Overview of this compound

This compound is classified as a pyridinecarboxamide and functions primarily as an insecticide. Its mode of action involves disrupting the normal functioning of the nervous system in target pests. Understanding its biological activity is crucial for evaluating both its efficacy as a pesticide and its safety profile concerning human health and the environment.

This compound acts by inhibiting mitochondrial respiration, which is essential for energy production in cells. This inhibition leads to metabolic disruption in insects, resulting in their death. The compound's specific target sites include:

- Complex I of the mitochondrial electron transport chain : this compound interferes with electron transfer processes, leading to reduced ATP production.

- Calcium signaling pathways : It may also affect calcium ion homeostasis, further contributing to cellular dysfunction.

Acute Toxicity

This compound has been classified as having low acute toxicity (Toxicity Category IV) across various exposure routes (oral, dermal, inhalation) . The following table summarizes key findings from toxicological studies:

| Endpoint | Findings |

|---|---|

| Acute Oral LD50 (mg/kg) | >500 (low toxicity) |

| Dermal LD50 (mg/kg) | >2000 (low toxicity) |

| Inhalation LC50 (mg/L) | >5 (low toxicity) |

| Eye Irritation | Not an irritant |

| Skin Sensitization | Not a sensitizer |

Sub-Chronic and Chronic Toxicity

Studies indicate that the liver is a primary target organ in mice exposed to this compound. Observations included hepatocyte vacuolation and necrosis at high doses (>400 mg/kg/day). However, these effects were not statistically significant at lower doses . Importantly, this compound has been deemed "not likely" to be carcinogenic based on available data from rodent studies .

Endocrine Disruption Potential

This compound is subject to evaluation under the Endocrine Disruptor Screening Program (EDSP) due to its potential effects on endocrine pathways. Preliminary assessments have indicated that while this compound may influence certain endocrine functions, conclusive evidence regarding its status as an endocrine disruptor remains under investigation .

Environmental Impact Studies

Research utilizing the ToxCast database has highlighted this compound's potential vascular disruptor activity. In high-throughput screening assays, this compound exhibited significant interactions with targets involved in blood vessel development . This raises concerns regarding its ecological impact, particularly in aquatic systems where non-target organisms may be affected.

Metabolism Studies

Metabolism studies conducted on rats and mice have shown that this compound is rapidly absorbed and eliminated. Approximately 54-72% of the administered dose was excreted within 24-48 hours post-administration . The primary metabolic pathway involves cleavage of the ester linkage, leading to the formation of S-3153 acid, which accounts for a significant portion of metabolites.

Q & A

Q. What are the key physicochemical properties of Flufenpyr relevant to its herbicidal activity, and how do they influence experimental design?

this compound (C₁₄H₉ClF₄N₂O₄) is a pyridazine herbicide with a molecular weight of 380.68 g/mol and a CAS registry number of 188490-07-4. Its herbicidal efficacy is linked to its solubility in organic solvents (e.g., ethanol, acetone) and low water solubility, which affects formulation strategies for field trials. Researchers must account for its stability under varying pH and temperature conditions when designing degradation studies . For example, controlled-environment experiments should include solvent compatibility tests and stability assays to avoid confounding results.

Q. How can researchers design controlled experiments to evaluate this compound’s efficacy against resistant weed species?

A robust experimental design involves:

- Dose-response assays : Testing concentrations from 0.1–10 mg/L to establish EC₅₀ values.

- Comparative cohorts : Including a susceptible weed species as a control.

- Application timing : Assessing pre- vs. post-emergence effects using randomized block designs.

Methodological rigor requires adherence to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant), such as ensuring statistical power through sample size calculations and replication .

Q. What analytical methods are recommended for quantifying this compound residues in soil and plant tissues?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is widely used due to its specificity for this compound’s aromatic and heterocyclic structure. Gas chromatography-mass spectrometry (GC-MS) can complement HPLC for confirmatory analysis, particularly in complex matrices. Researchers should validate methods using spiked recovery experiments (70–120% recovery range) and report limits of detection (LOD ≤ 0.01 ppm) .

Advanced Research Questions

Q. How do molecular interactions between this compound and target enzymes (e.g., acetolactate synthase) inform resistance mechanisms?

Computational studies using density functional theory (DFT/B3LYP and HSEH1PBE methods) reveal that this compound’s trifluoromethyl group forms hydrophobic interactions with enzyme active sites, while its pyridazine ring participates in π-π stacking. Resistance mutations (e.g., Pro197Ser in ALS) disrupt these interactions, reducing binding affinity. Researchers should combine molecular docking simulations with in vitro enzyme inhibition assays to validate computational predictions .

Q. How should researchers address contradictory data on this compound’s environmental persistence across different soil types?

Contradictions often arise from variability in organic matter content (2–10%) and microbial activity. A meta-analysis approach (PRISMA guidelines) can synthesize data from disparate studies by applying inclusion criteria (e.g., standardized half-life measurement protocols) and sensitivity analysis to identify confounding variables like soil pH or cation exchange capacity .

Q. What methodologies are optimal for studying this compound’s photodegradation pathways in aquatic environments?

Advanced approaches include:

- LC-QTOF-MS : To identify transient photoproducts.

- Quantum yield calculations : Using actinometry under simulated sunlight (λ = 290–800 nm).

- Ecotoxicity assays : Linking degradation products to algal growth inhibition (e.g., Chlorella vulgaris EC₅₀). Researchers must report irradiation conditions (W/m²) and validate findings with field samples .

Q. How can synergistic effects between this compound and auxin-like herbicides be systematically evaluated?

A factorial design testing all combinations of this compound with herbicides like 2,4-D is critical. Use the Loewe additivity model to distinguish synergistic vs. additive effects. Dose-response surfaces should be analyzed using nonlinear regression (e.g., CompuSyn software), with false discovery rate (FDR) correction for multiple comparisons .

Q. What computational frameworks best predict this compound’s adsorption-desorption dynamics in clay-rich soils?

Molecular dynamics (MD) simulations parameterized with soil organic matter (SOM) models (e.g., CHARMM forcefield) can predict binding energies. Validate with batch equilibrium experiments (Freundlich isotherms) and report distribution coefficients (Kd) normalized to clay content .

Q. How can longitudinal studies address gaps in understanding this compound’s impact on non-target soil microbiota?

Amplicon sequencing (16S rRNA for bacteria, ITS for fungi) coupled with qPCR quantification of nitrogen-cycle genes (amoA, nifH) provides community-level insights. Use repeated-measures ANOVA to analyze temporal shifts and control for seasonal variability .

Q. What ethical and reproducibility standards apply to this compound research involving genetically modified organisms (GMOs)?

Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Document all genetic constructs (e.g., herbicide-resistant Arabidopsis lines) in public repositories (e.g., Addgene) and provide raw sequencing data in supplementary materials .

Q. Methodological Notes

- Data Integrity : Archive raw chromatograms, spectral data, and simulation inputs in repositories like Zenodo or Dryad .

- Statistical Rigor : Apply Benjamini-Hochberg correction (FDR ≤ 0.05) for high-throughput datasets .

- Interdisciplinary Collaboration : Engage computational chemists, ecologists, and agronomists to address multi-scale research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.